L-NAME hydrochloride

Description

Propriétés

IUPAC Name |

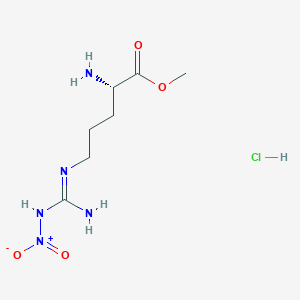

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199292 | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51298-62-5 | |

| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51298-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-NAME Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-NAME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-NAME Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-NAME hydrochloride (Nω-Nitro-L-arginine methyl ester hydrochloride) in biomedical research. A cornerstone tool for investigating the roles of nitric oxide (NO), L-NAME provides a robust method for probing the physiological and pathological significance of the nitric oxide synthase (NOS) pathway. This document details its mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Mechanism of Action

This compound is a non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][3] It functions as a prodrug, being hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[4] L-NNA then competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.[4][5] This inhibition of NO production is the basis for its wide-ranging applications in research, particularly in studies related to cardiovascular function, neurotransmission, and inflammatory responses.[2][6]

Quantitative Data Summary

The inhibitory potency of L-NAME and its active metabolite, L-NNA, varies across the different NOS isoforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency (Ki) of L-NNA (Active Form of L-NAME)

| NOS Isoform | Species | Ki Value | Reference |

| nNOS | Bovine | 15 nM | [1][3][4] |

| eNOS | Human | 39 nM | [1][3][4] |

| iNOS | Murine | 4.4 µM | [1][3][4] |

Table 2: 50% Inhibitory Concentration (IC50) of L-NAME

| Parameter | Condition | IC50 Value | Reference |

| NOS Inhibition | Purified brain NOS | 70 µM | [5][6][7][8] |

| cGMP Formation | Endothelial cells (with 30 µM arginine) | 3.1 µM | [4] |

Table 3: Effective Concentrations and Dosages

| Experimental Model | Application | Concentration/Dosage | Effect | Reference |

| In Vitro (Porcine Aortae) | Inhibition of Ca2+-dependent eNOS | 0.1 - 100 mM | Concentration-dependent inhibition | [1][6] |

| In Vitro (Rat Aorta Rings) | Reversal of acetylcholine-induced vasodilation | EC50 of 0.54 µM | Reverses vasodilation | [4] |

| In Vivo (Anesthetized Rats) | Increase in blood pressure | 0.03 - 300 mg/kg (i.v.) | Dose-dependent increase in blood pressure and bradycardia | [1][6] |

| In Vivo (Mice) | Induction of hypertension | 400 mg/kg (i.p., daily for 7 days) | Induces hypertension and body weight loss | [9] |

Signaling Pathway and Mechanism of Action

L-NAME's primary effect is the blockade of nitric oxide synthesis, which has downstream consequences on various signaling pathways. The canonical pathway involves the reduction of cyclic guanosine monophosphate (cGMP) levels.

Caption: L-NAME is converted to L-NNA, which inhibits NOS and blocks NO synthesis.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Inhibition of NOS Activity in Cell Lysates

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in water or an appropriate buffer. For cell-based assays, sterile filtration is recommended.

-

Prepare a reaction buffer containing necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4).

-

Prepare a cell or tissue lysate containing the NOS enzyme.

-

-

Experimental Procedure:

-

Pre-incubate the lysate with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C). Note that prolonged incubation can increase the apparent inhibitory potency as L-NAME is converted to L-NNA.[5][9]

-

Initiate the NOS reaction by adding L-arginine and cofactors.

-

Measure NO production using a suitable method, such as the Griess assay for nitrite/nitrate or a fluorescent NO sensor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each L-NAME concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Induction of Hypertension in Rodent Models

-

Animal Model:

-

L-NAME Administration:

-

Dissolve this compound in sterile drinking water or saline for oral or parenteral administration.

-

A common method for inducing hypertension is the chronic administration of L-NAME in drinking water (e.g., 40 mg/kg/day) or via daily intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][6][9] The dose and duration will depend on the desired severity of hypertension.[7]

-

-

Monitoring:

-

Measure systolic and diastolic blood pressure regularly using non-invasive (e.g., tail-cuff plethysmography) or invasive (e.g., arterial catheter) methods.

-

Monitor heart rate, body weight, and other relevant physiological parameters.[9]

-

-

Control and Reversibility:

Caption: A general workflow for in vivo studies using L-NAME to induce hypertension.

Applications in Research

This compound is a versatile tool employed across various fields of biomedical research:

-

Cardiovascular Research: It is widely used to induce experimental hypertension in animal models, allowing for the study of the pathophysiology of high blood pressure and the evaluation of antihypertensive drugs.[1][7][8]

-

Neuroscience: By inhibiting nNOS, L-NAME is used to investigate the role of nitric oxide in neurotransmission, synaptic plasticity, and neurodegenerative diseases.[2]

-

Immunology and Inflammation: Researchers use L-NAME to explore the function of iNOS-derived nitric oxide in inflammatory processes and immune responses.[2]

-

Drug Development: It serves as a standard inhibitor for screening and characterizing new compounds that may target the nitric oxide pathway.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of nitric oxide in health and disease. Its ability to reliably inhibit NOS in a non-selective manner provides a powerful method for studying the consequences of NO deficiency. By understanding its mechanism of action, inhibitory constants, and appropriate experimental protocols, researchers can effectively leverage L-NAME to advance our knowledge in cardiovascular science, neuroscience, and beyond.

References

- 1. selleckchem.com [selleckchem.com]

- 2. nbinno.com [nbinno.com]

- 3. abmole.com [abmole.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | NO Synthase | NOS | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

L-NAME Hydrochloride (CAS Number: 51298-62-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride) is a cornerstone pharmacological tool for researchers investigating the multifaceted roles of nitric oxide (NO) in physiology and pathology. As a non-selective inhibitor of nitric oxide synthase (NOS) enzymes, L-NAME provides a robust method for studying the consequences of reduced NO bioavailability. This technical guide offers a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols for both in vitro and in vivo applications, and an exploration of the key signaling pathways it modulates. The information is presented to support the rigorous demands of scientific research and drug development, with a focus on clarity, quantitative data, and reproducible methodologies.

Physicochemical Properties

This compound is a synthetic analog of L-arginine, the endogenous substrate for NOS. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.

| Property | Value | Citations |

| CAS Number | 51298-62-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅N₅O₄ · HCl | [2][5] |

| Molecular Weight | 269.69 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | ~132 °C | [6] |

| Solubility | Water: ≥27 mg/mL (~100 mM) | [7][8][9] |

| PBS (pH 7.2): ~30 mg/mL | [2] | |

| DMSO: ≥23 mg/mL (~100 mM) | [2][5][7][8] | |

| Methanol: ~10 mg/mL | [2][5] | |

| Ethanol: <50 µg/mL | [2] | |

| Storage and Stability | Store at -20°C for long-term stability (≥4 years). Stock solutions can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day. | [1][2][5][10] |

Mechanism of Action

This compound functions as a prodrug, requiring bioactivation to exert its inhibitory effects on NOS. The primary mechanism involves the enzymatic hydrolysis of its methyl ester group.

Bioactivation to L-NNA

In vivo and in cellular systems, ubiquitous esterases cleave the methyl ester of L-NAME to produce its active metabolite, NG-nitro-L-arginine (L-NNA).[2][7] This conversion is crucial for its inhibitory activity, as L-NAME itself is a significantly weaker NOS inhibitor.[4][7] The rate of this hydrolysis varies depending on the biological environment, with a reported half-life of approximately 29 minutes in whole blood and 207 minutes in human plasma.[7]

Inhibition of NOS Isoforms

L-NNA is a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. L-NNA exhibits some selectivity, being more potent against the constitutive isoforms, nNOS and eNOS, compared to the inducible isoform, iNOS. The binding of L-NNA to nNOS and eNOS is a time-dependent process with a slow reversal, whereas its interaction with iNOS is more rapid and readily reversible.[5]

| Isoform | Species | Ki Value | IC₅₀ Value | Citations |

| nNOS | Bovine | 15 nM | - | [2][10] |

| eNOS | Human | 39 nM | 2.7 µM | [2][10] |

| iNOS | Murine | 4.4 µM | 27.13 µM | [2][10] |

| Brain NOS (mixed) | Rat | - | 1.4 µM (for L-NNA) | [7] |

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions.

In Vitro Assays

This is a classic and highly sensitive method to directly measure NOS activity in purified enzyme preparations or tissue/cell homogenates.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 0.5 mM CaCl₂, 10 µg/mL calmodulin, and 10 µM tetrahydrobiopterin (BH4).

-

Enzyme/Homogenate Preparation: Add the purified NOS enzyme or tissue/cell homogenate to the reaction mixture.

-

L-NAME/L-NNA Incubation (for inhibition studies): Pre-incubate the enzyme preparation with varying concentrations of L-NAME or L-NNA for a sufficient time to allow for bioactivation and binding.

-

Initiation of Reaction: Start the reaction by adding L-[³H]arginine (final concentration typically in the low micromolar range, e.g., 10-50 µM, with a specific activity of ~1 µCi per sample).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an ice-cold stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

-

Separation of [³H]L-citrulline: Apply the reaction mixture to a Dowex 50W-X8 (Na⁺ form) cation-exchange resin. The positively charged L-[³H]arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

Quantification: Measure the radioactivity of the eluate containing [³H]L-citrulline using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]L-citrulline produced and express it as pmol/min/mg of protein. For inhibition studies, determine the IC₅₀ value of L-NAME/L-NNA.

This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.

Methodology:

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages for iNOS studies, or endothelial cells for eNOS studies) in a multi-well plate and allow them to adhere.

-

Cell Stimulation: If studying iNOS, stimulate the cells with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. For eNOS, cells can be stimulated with agonists such as acetylcholine or bradykinin.

-

L-NAME Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium for a predetermined duration (e.g., 24 hours for iNOS induction, or shorter for acute eNOS inhibition).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed shortly before use: Solution I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: Add the Griess reagent to the cell culture supernatant in a 1:1 ratio in a 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

-

Data Analysis: Express the results as µM of nitrite and calculate the inhibitory effect of L-NAME.

In Vivo Models

L-NAME is frequently used to induce experimental hypertension in animal models, providing a valuable tool to study the role of NO deficiency in cardiovascular disease.

| Parameter | Rat Model | Mouse Model | Citations |

| Strain | Wistar, Sprague-Dawley | C57BL/6 | [1][2][7][11] |

| Administration Route | Oral (in drinking water or by gavage) | Oral (in drinking water) | [1][2][7][11] |

| Dosage | 40-50 mg/kg/day | 0.5 mg/mL in drinking water | [1][2][7][11] |

| Duration | 1 to 16 weeks | 1 to 16 weeks | [1][7][11] |

| Key Phenotypes | - Sustained increase in systolic blood pressure | - Progressive hypertension | [1][2][7][11] |

| - Cardiac hypertrophy | - Aortic stiffness | [2][11] | |

| - Endothelial dysfunction | - Endothelial dysfunction | [1][11] | |

| - Vascular remodeling | - Cardiac hypertrophy | [11] | |

| Monitoring | - Tail-cuff plethysmography for blood pressure | - Tail-cuff plethysmography for blood pressure | [2][11] |

| - Echocardiography for cardiac function | - Echocardiography for cardiac function | [11] | |

| - Histological analysis of heart and vessels | - Ex vivo assessment of aortic reactivity | [2][11] |

Methodology (General):

-

Animal Acclimatization: House the animals in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.

-

Baseline Measurements: Record baseline blood pressure and other relevant parameters before starting the L-NAME treatment.

-

L-NAME Administration: Prepare a fresh solution of this compound in drinking water daily. For gavage, dissolve the required dose in water or saline.

-

Monitoring: Monitor blood pressure regularly (e.g., weekly). Body weight and water/food consumption should also be monitored.

-

Terminal Procedures: At the end of the treatment period, perform terminal procedures which may include:

-

Invasive blood pressure measurement for more accurate readings.

-

Collection of blood and tissues for biochemical and histological analysis.

-

Ex vivo assessment of vascular function in isolated aortic rings.

-

Measurement of cardiac hypertrophy (heart weight to body weight ratio).

-

Key Signaling Pathways Affected by L-NAME

By inhibiting the production of nitric oxide, L-NAME modulates a wide array of downstream signaling pathways. The most well-characterized of these is the NO-sGC-cGMP pathway.

The NO-sGC-cGMP Pathway

-

Vasodilation: In vascular endothelial cells, eNOS-derived NO diffuses to adjacent smooth muscle cells. There, it binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP) from GTP. cGMP then activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation. L-NAME, by blocking NO production, prevents this cascade, leading to vasoconstriction and an increase in blood pressure.

-

Neurotransmission: In the nervous system, nNOS-derived NO acts as a neurotransmitter. It can diffuse from a postsynaptic neuron to a presynaptic neuron (retrograde signaling) to modulate neurotransmitter release. The NO-sGC-cGMP pathway is also involved in synaptic plasticity, including long-term potentiation and long-term depression. Inhibition of nNOS by L-NAME can therefore have significant effects on neuronal function.

-

Immune Response: iNOS is typically expressed in immune cells like macrophages in response to inflammatory stimuli. It produces large amounts of NO, which has both cytotoxic and immunomodulatory effects. The NO-sGC-cGMP pathway is involved in some of these immunomodulatory actions. L-NAME can be used to study the role of iNOS-derived NO in various inflammatory and infectious disease models.

cGMP-Independent Signaling

NO can also signal through cGMP-independent mechanisms, most notably via post-translational modifications of proteins.

-

S-Nitrosylation: NO can react with cysteine thiol groups on proteins to form S-nitrosothiols. This reversible modification, known as S-nitrosylation, can alter the activity, localization, and stability of a wide range of proteins, thereby regulating numerous cellular processes. By reducing NO levels, L-NAME can indirectly affect the S-nitrosylation status of various proteins.

Conclusion

This compound is an indispensable tool for elucidating the physiological and pathological roles of nitric oxide. Its well-characterized mechanism of action as a prodrug that is converted to the active NOS inhibitor, L-NNA, allows for the systematic investigation of NO-dependent signaling pathways. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this compound. A thorough understanding of its properties, mechanism, and the downstream pathways it affects is crucial for the accurate interpretation of experimental results and for advancing our knowledge of NO biology in health and disease.

References

- 1. Nitric oxide signaling | Abcam [abcam.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. biospherenutrition.co.nz [biospherenutrition.co.nz]

- 11. snapsupplements.com [snapsupplements.com]

L-NAME Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, structure, and biological activity of L-NAME hydrochloride, a critical tool in nitric oxide research.

NG-nitro-L-arginine methyl ester hydrochloride (this compound) is a synthetic analog of L-arginine and a well-established, non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] Its ability to block the production of nitric oxide (NO), a crucial signaling molecule, has made it an invaluable compound for studying the physiological and pathological roles of NO in various biological systems.[3][4] L-NAME is widely utilized to induce experimental hypertension in animal models and to investigate the consequences of NO deprivation in vitro and in vivo.[1][5]

Core Chemical Properties and Structure

This compound is the hydrochloride salt of NG-nitro-L-arginine methyl ester.[6] The addition of the nitro group to the guanidino moiety of L-arginine and the esterification of the carboxyl group are key structural modifications that confer its inhibitory properties.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C7H15N5O4 · HCl | [7][8] |

| Molecular Weight | 269.69 g/mol | [1][6][7] |

| CAS Number | 51298-62-5 | [7][8][9] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 132 °C | [2] |

| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at 30 mg/mL, and methanol at 10 mg/mL. | [2][7][8][9] |

| Storage | Store at -20°C | [2][9] |

Chemical Structure

The chemical structure of this compound features a chiral center at the alpha-carbon, retaining the L-configuration of the parent amino acid, L-arginine. The key functional groups are the nitroguanidine group, which is crucial for its inhibitory activity, and the methyl ester group.

Canonical SMILES: COC(=O)--INVALID-LINK--[O-]">C@HN.Cl[6]

InChI Key: QBNXAGZYLSRPJK-JEDNCBNOSA-N[2]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][10] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[11] The inhibitory potency of L-NAME varies across the different NOS isoforms.

It is important to note that L-NAME itself is a prodrug.[8] In vivo and in vitro, cellular esterases hydrolyze the methyl ester to yield the active inhibitor, NG-nitro-L-arginine (L-NNA).[8][9] The inhibitory potency of freshly dissolved L-NAME is significantly lower than that of L-NNA, but its apparent potency increases over time with incubation at neutral or alkaline pH due to this hydrolysis.[9]

Inhibitory Constants

The following table summarizes the inhibitory constants (Ki and IC50) of L-NAME and its active metabolite, L-NNA, for the different NOS isoforms.

| NOS Isoform | Inhibitor | Ki / IC50 | Reference(s) |

| nNOS (bovine) | L-NNA | Ki: 15 nM | [1][8][10] |

| eNOS (human) | L-NNA | Ki: 39 nM | [1][8][10] |

| iNOS (murine) | L-NNA | Ki: 4.4 µM | [1][8][10] |

| Purified brain NOS | L-NAME (freshly dissolved) | IC50: 70 µM | [5][9][12] |

| Purified brain NOS | L-NOARG (L-NNA) | IC50: 1.4 µM | [5][9] |

The Nitric Oxide Signaling Pathway

L-NAME's mechanism of action is intrinsically linked to the nitric oxide signaling pathway. NOS enzymes synthesize NO from L-arginine.[3][11] NO, a highly diffusible gas, then activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][13] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation (vasodilation).[4][13] By inhibiting NOS, L-NAME prevents the production of NO, thereby disrupting this entire signaling cascade.

Experimental Protocols

This compound is a versatile tool used in a wide array of experimental settings. Below are generalized methodologies for its application in both in vitro and in vivo studies. Researchers are advised to optimize concentrations and treatment durations for their specific experimental models.

In Vitro Inhibition of NOS Activity

This protocol outlines a general procedure for assessing the inhibitory effect of L-NAME on NOS activity in cell lysates or with purified enzymes.

1. Preparation of Reagents:

- L-NAME Stock Solution: Prepare a stock solution of this compound in water or an appropriate buffer (e.g., 100 mM).[7][9] Store at -20°C. Further dilutions should be made in the reaction buffer.

- Reaction Buffer: A typical buffer is 50 mM HEPES, pH 7.4, containing necessary cofactors for NOS activity such as NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4).[12]

- Substrate: Radiolabeled L-arginine (e.g., [3H]-L-arginine) is commonly used to measure enzyme activity.

- Cell Lysate or Purified Enzyme: Prepare cell lysates or use purified NOS enzyme.

2. Experimental Procedure:

- Pre-incubate the cell lysate or purified enzyme with varying concentrations of L-NAME (e.g., 0.1 µM to 100 µM) for a specified period to allow for the conversion of L-NAME to L-NNA.[1]

- Initiate the reaction by adding the reaction buffer containing radiolabeled L-arginine and cofactors.

- Incubate the reaction mixture at 37°C for a defined time (e.g., 15-60 minutes).

- Stop the reaction (e.g., by adding a stop buffer containing EDTA).

- Separate the product, radiolabeled L-citrulline, from the unreacted L-arginine using ion-exchange chromatography (e.g., Dowex AG50W-X8 resin).[12]

- Quantify the amount of L-citrulline produced using liquid scintillation counting.

3. Data Analysis:

- Calculate the percentage of NOS inhibition at each L-NAME concentration relative to a control without the inhibitor.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the L-NAME concentration.

prep [label="Prepare Reagents\n(L-NAME, Buffer, Substrate, Enzyme)"];

preincubate [label="Pre-incubate Enzyme with L-NAME", fillcolor="#FBBC05"];

initiate [label="Initiate Reaction with L-arginine"];

incubate [label="Incubate at 37°C"];

stop [label="Stop Reaction"];

separate [label="Separate L-citrulline"];

quantify [label="Quantify L-citrulline"];

analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> preincubate;

preincubate -> initiate;

initiate -> incubate;

incubate -> stop;

stop -> separate;

separate -> quantify;

quantify -> analyze;

}

In Vivo Induction of Hypertension in Rodents

This protocol provides a general guideline for inducing hypertension in rats or mice using L-NAME.

1. Animal Model:

- Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice of a specific strain.

- Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. L-NAME Administration:

- L-NAME can be administered through various routes, with drinking water being a common and non-invasive method.

- Dissolve this compound in the drinking water at a concentration typically ranging from 0.5 to 1.0 mg/mL. The solution should be prepared fresh and replaced regularly.

- Alternatively, L-NAME can be administered via oral gavage, or intraperitoneal or intravenous injection.[1][9] For intravenous administration, doses can range from 0.03 to 300 mg/kg.[1]

3. Monitoring:

- Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.

- Continue L-NAME administration for a period of several weeks (e.g., 4-8 weeks) to establish sustained hypertension.

4. Experimental Endpoints:

- At the end of the study period, various endpoints can be assessed, including terminal blood pressure measurement, collection of blood and tissues for biochemical and histological analysis, and assessment of organ damage (e.g., cardiac hypertrophy, renal fibrosis).

acclimatize [label="Acclimatize Animals"];

administer [label="Administer L-NAME\n(e.g., in drinking water)", fillcolor="#FBBC05"];

monitor [label="Monitor Blood Pressure\nand Heart Rate Weekly"];

continue_admin [label="Continue Administration\n(4-8 weeks)"];

endpoints [label="Assess Experimental Endpoints", fillcolor="#34A853", fontcolor="#FFFFFF"];

acclimatize -> administer;

administer -> monitor;

monitor -> continue_admin;

continue_admin -> monitor [style=dashed];

continue_admin -> endpoints;

}

<b>Figure3.b> General workflow for in vivo induction of hypertension using L-NAME.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized chemical properties, established mechanism of action as a pan-NOS inhibitor, and its efficacy in both in vitro and in vivo models make it an indispensable compound for researchers in cardiovascular physiology, neuroscience, and immunology. A thorough understanding of its chemical nature, its conversion to the active inhibitor L-NNA, and appropriate experimental design are crucial for obtaining reliable and interpretable results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide signaling | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C7H16ClN5O4 | CID 135193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Additional NOS Inhibitors: R&D Systems [rndsystems.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. abmole.com [abmole.com]

- 11. cmbr-journal.com [cmbr-journal.com]

- 12. This compound | NO Synthase | NOS | TargetMol [targetmol.com]

- 13. cusabio.com [cusabio.com]

L-NAME Hydrochloride: A Technical Guide to its Application as a Non-Selective NOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride), a widely utilized non-selective inhibitor of nitric oxide synthase (NOS). This document details its mechanism of action, chemical and physical properties, and provides standardized protocols for its application in both in vivo and in vitro experimental settings.

Core Concepts: Mechanism of Action

This compound serves as a prodrug that, once administered, is hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[1][2][3] L-NNA functions as a potent, non-selective competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3][4] By competing with the endogenous substrate L-arginine, L-NNA effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes including vasodilation, neurotransmission, and immune responses.[3][5] Chronic inhibition of NO production by L-NAME is a well-established method for inducing experimental hypertension in animal models.[4][6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N₅O₄・HCl | [8] |

| Molecular Weight | 269.69 g/mol | [8][9] |

| CAS Number | 51298-62-5 | [8] |

| Appearance | Nearly white powder/crystalline solid | [10][11] |

| Purity | ≥98% | [11] |

| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at approximately 30 mg/mL. | [1][8][11] |

| Storage | Store at -20°C as a solid for up to 4 years. Stock solutions can be stored in aliquots at -20°C for up to 4 months. It is not recommended to store aqueous solutions for more than one day. | [4][11][12][13] |

Quantitative Efficacy Data

The inhibitory potency of L-NAME (as its active metabolite L-NNA) varies across the different NOS isoforms. These values are crucial for designing experiments and interpreting results.

| Parameter | nNOS (bovine) | eNOS (human) | iNOS (murine) | Source(s) |

| Ki | 15 nM | 39 nM | 4.4 µM | [1][4] |

| IC₅₀ | Not consistently reported | 500 nM (reversible inhibitor) | Not consistently reported | [10] |

| IC₅₀ (L-NAME, non-isoform specific) | 70 µM (freshly dissolved) | [12][14][15] | ||

| IC₅₀ (L-NOARG, active metabolite) | 1.4 µM | [12][14] |

Note: The inhibitory potency of freshly dissolved L-NAME is significantly lower than its active metabolite, L-NOARG. The apparent potency of L-NAME increases over time with prolonged incubation at neutral or alkaline pH due to its hydrolysis to L-NOARG.[2][14]

Signaling Pathways

The primary signaling pathway affected by this compound is the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway. Inhibition of NOS by L-NAME leads to a reduction in NO bioavailability. This, in turn, decreases the activation of sGC, leading to lower production of cGMP. In the vasculature, this results in reduced protein kinase G (PKG) activity, leading to vasoconstriction and an increase in blood pressure.

Caption: this compound is hydrolyzed to L-NNA, which inhibits NOS, leading to reduced NO and cGMP, and subsequent vasoconstriction.

Experimental Protocols

In Vivo: Induction of Hypertension in Rats

This protocol describes a standard method for inducing hypertension in rats using this compound, a widely accepted model for studying cardiovascular disease.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

Distilled water or drinking water

-

Animal cages with water bottles

-

Tail-cuff plethysmography system for blood pressure measurement

-

Animal scale

Procedure:

-

Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

-

Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each rat for three consecutive days using a tail-cuff plethysmography system. Also, record the initial body weight.

-

Preparation of L-NAME Solution: Dissolve this compound in the drinking water at a concentration calculated to achieve a daily dose of 40 mg/kg. The concentration may need to be adjusted based on the average daily water consumption of the rats. A common starting concentration is 400 mg/L.

-

Administration: Provide the L-NAME-containing drinking water ad libitum to the experimental group for a period of 4 to 8 weeks. The control group should receive regular drinking water.

-

Monitoring:

-

Measure and record SBP, DBP, and HR weekly.

-

Monitor and record body weight and water consumption weekly.

-

-

Endpoint Analysis: At the end of the treatment period, rats can be euthanized for tissue collection (e.g., heart, aorta, kidneys) for further analysis, such as histology, gene expression, or protein analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. besps.journals.ekb.eg [besps.journals.ekb.eg]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. mdpi.com [mdpi.com]

L-NAME Hydrochloride: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a cornerstone pharmacological tool in nitric oxide (NO) research. As a non-selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of NO from L-arginine, L-NAME has been instrumental in elucidating the myriad physiological and pathophysiological roles of this ubiquitous signaling molecule.[1][2] This technical guide provides an in-depth overview of the biological activity of L-NAME hydrochloride, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Core Mechanism of Action

This compound is a prodrug that, upon entering cells, is hydrolyzed by cellular esterases to its active form, NG-nitro-L-arginine (L-NOARG).[3][4] L-NOARG is a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][6] By competing with the endogenous substrate L-arginine for binding to the active site of the enzyme, L-NAME effectively blocks the production of nitric oxide.[2][4] This inhibition is reversible by high concentrations of L-arginine.[5][7]

The inhibition of NOS by L-NAME has profound physiological consequences. Nitric oxide is a potent vasodilator, and its blockade by L-NAME leads to vasoconstriction and a subsequent increase in systemic arterial blood pressure.[5][7] This effect is the basis for the widespread use of L-NAME to induce experimental hypertension in animal models.[8][9] Beyond its vascular effects, L-NAME has been used to investigate the role of NO in a diverse range of biological processes, including neurotransmission, immune responses, and apoptosis.[10]

Quantitative Inhibitory Profile

The inhibitory potency of L-NAME and its active metabolite L-NOARG has been quantified against various NOS isoforms. The following tables summarize the key inhibitory constants and effective concentrations reported in the literature.

| Inhibitor | Parameter | nNOS (bovine) | eNOS (human) | iNOS (murine) | NOS (unspecified) | Citation |

| L-NAME | IC50 | - | - | - | 70 µM | [3][7][11][12][13] |

| L-NOARG | IC50 | - | - | - | 1.4 µM | [3][12][13] |

| L-NAME (as L-NNA) | Ki | 15 nM | 39 nM | 4.4 µM | - | [5][6][14] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

| Experimental Model | Parameter | Concentration/Dose | Effect | Citation |

| Endothelial Cells | IC50 | 3.1 µM | Inhibition of cGMP formation | [14] |

| Rat Aorta Rings | EC50 | 0.54 µM | Reversal of acetylcholine-induced vasodilation | [14] |

| Anesthetized Rats | Intravenous | 0.03 - 300 mg/kg | Dose-dependent increase in blood pressure | [5][7] |

| Rats | Oral | 40 mg/kg/day | Induction of hypertension | [9][15] |

| Mice | Intraperitoneal | 400 mg/kg/day | Induction of hypertension | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and applications of L-NAME, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action.

Caption: The Nitric Oxide signaling pathway and L-NAME inhibition.

Caption: Workflow for L-NAME-induced hypertension model.

Experimental Protocols

In Vitro NOS Inhibition Assay

A common method to determine the inhibitory potential of L-NAME is to measure the conversion of radiolabeled L-arginine to L-citrulline by a purified NOS enzyme or tissue homogenate.[11]

Materials:

-

Purified NOS enzyme or tissue homogenate

-

L-[14C]arginine

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Calcium Chloride (CaCl2)

-

HEPES buffer

-

This compound solutions of varying concentrations

-

Dowex 50WX8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH4, and CaCl2.

-

Add the purified NOS enzyme or tissue homogenate to the reaction mixture.

-

Introduce varying concentrations of this compound to the experimental tubes.

-

Initiate the reaction by adding L-[14C]arginine.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Apply the reaction mixture to a column containing Dowex 50WX8 resin. L-arginine binds to the resin, while L-citrulline flows through.

-

Collect the eluate containing L-[14C]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each L-NAME concentration and determine the IC50 value.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[10][16]

Materials:

-

Cell culture or tissue homogenates

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrate reductase (for samples where nitrate needs to be converted to nitrite)

-

NADPH (if using nitrate reductase)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Collect cell culture supernatant or prepare tissue homogenates.

-

If measuring total NO production, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Add Griess Reagent to the samples and standards in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standards.

-

Calculate the nitrite concentration in the samples based on the standard curve. This reflects the amount of NO produced.

L-NAME-Induced Hypertension in Rats

This is a widely used in vivo model to study the cardiovascular effects of NOS inhibition.[8][9]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Drinking water bottles

-

Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

-

Acclimatize the rats to the housing conditions and blood pressure measurement procedure.

-

Record baseline systolic blood pressure and heart rate for several days to obtain a stable reading.

-

Prepare a solution of this compound in drinking water at a concentration calculated to deliver a specific dose (e.g., 40 mg/kg/day).

-

Provide the L-NAME-containing water to the experimental group ad libitum for a period of 4-8 weeks. The control group receives normal drinking water.

-

Monitor water intake and body weight regularly to ensure proper dosing.

-

Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study.

-

At the end of the treatment period, animals can be euthanized, and tissues (e.g., aorta, heart, kidneys) can be collected for further analysis, such as vascular reactivity studies or histological examination.[8][17]

Conclusion

This compound remains an indispensable tool for investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized mechanism of action as a non-selective NOS inhibitor, coupled with its ability to induce robust and reproducible physiological effects in vivo, ensures its continued relevance in cardiovascular research and beyond. A thorough understanding of its biological activity, inhibitory profile, and the appropriate experimental methodologies is crucial for the accurate interpretation of data and the advancement of our knowledge of NO signaling.

References

- 1. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. apexbt.com [apexbt.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | NO Synthase | NOS | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS [mdpi.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NAME Hydrochloride and Its Impact on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a widely utilized pharmacological tool in the study of endothelial function and dysfunction. As a non-selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of the critical signaling molecule nitric oxide (NO), L-NAME provides a robust model for investigating the physiological and pathophysiological roles of NO in the cardiovascular system. This technical guide provides an in-depth overview of the effects of L-NAME hydrochloride on endothelial function, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its effects by competitively inhibiting all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] It acts as an L-arginine analogue, the natural substrate for NOS.[3] Upon administration, L-NAME is hydrolyzed by cellular esterases to its active form, NG-nitro-L-arginine (L-NNA), which then binds to the active site of the NOS enzyme, blocking the conversion of L-arginine to L-citrulline and nitric oxide.[4] This inhibition of NO production is the primary mechanism through which L-NAME induces profound changes in endothelial function and cardiovascular hemodynamics.

Quantitative Effects of this compound

The inhibitory potency and physiological effects of L-NAME have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of L-NAME and its Active Metabolite L-NNA against NOS Isoforms

| Compound | NOS Isoform | Species | Inhibitory Constant (Ki) | IC50 | Reference(s) |

| L-NAME | Brain NOS (mixed isoforms) | Purified | 70 µM | [3] | |

| L-NNA (L-NOARG) | Brain NOS (mixed isoforms) | Purified | 1.4 µM | [3] | |

| L-NNA | nNOS | Bovine | 15 nM | [1][4] | |

| L-NNA | eNOS | Human | 39 nM | [1][4] | |

| L-NNA | iNOS | Murine | 4.4 µM | [1][4] | |

| L-NAME | eNOS (in HUVEC cells) | Human | 2.7 µM | [1] | |

| L-NAME | iNOS (in mouse RAW264.7 cells) | Murine | 27.13 µM | [1] | |

| L-NAME | iNOS (in mouse BV2 cells) | Murine | 18.9 µM | [1] |

Table 2: In Vivo Effects of this compound on Cardiovascular Parameters

| Animal Model | L-NAME Dose & Administration | Duration | Effect on Blood Pressure | Effect on Endothelial-Dependent Relaxation | Reference(s) |

| Wistar-Kyoto Rats | 40 mg/kg/day in drinking water | 6 weeks | Systolic BP increased by ≈80 mmHg | Reduced to 58 ± 6% of control | [5] |

| Sprague-Dawley Rats | 40 mg/kg/day (oral) | 5 weeks | Significant increase in systolic blood pressure | Not specified | [6] |

| Sprague-Dawley Rats | 40 mg/kg/day (oral) | 3 weeks | Mean arterial pressure reached 193.3 ± 9.6 mmHg | Not specified | [7] |

| C57Bl/6 Mice | 0.5 mg/ml in drinking water | 1-4 weeks | Progressive hypertension after 4 weeks | Impaired acetylcholine-induced relaxation | [8][9][10] |

| Anesthetized Rats | 0.03 - 300 mg/kg (i.v.) | Acute | Dose-dependent increase in mean arterial pressure | Hypotensive responses to acetylcholine and bradykinin significantly inhibited | [11][12] |

| Humans | 4 mg/kg (i.v.) | Acute | Mean arterial pressure increased by 24 ± 2 mmHg | Not specified | [13] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in studying L-NAME's effects, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: The L-Arginine-NO signaling pathway and its inhibition by L-NAME.

Experimental Workflow: In Vivo Blood Pressure Measurement

Caption: Workflow for in vivo assessment of L-NAME-induced hypertension.

Experimental Workflow: Ex Vivo Vascular Reactivity Studies

References

- 1. selleckchem.com [selleckchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]

- 10. Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to L-NAME Hydrochloride and its Precursor L-NOARG for Researchers and Drug Development Professionals

Introduction: NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride and its active metabolite, NG-nitro-L-arginine (L-NOARG), are indispensable tools in biomedical research, particularly in studies involving the nitric oxide (NO) signaling pathway. L-NAME, a synthetic analog of the amino acid L-arginine, serves as a pro-drug that is readily converted in vivo and in vitro to L-NOARG, a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS). This inhibition blocks the production of nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides a comprehensive overview of L-NAME hydrochloride and L-NOARG, including their chemical properties, mechanism of action, and detailed experimental protocols for their use in research and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and L-NOARG is crucial for their proper handling, storage, and use in experimental settings.

| Property | This compound | L-NOARG (Nω-nitro-L-arginine) | L-Arginine (for comparison) |

| Synonyms | NG-Nitro-L-arginine methyl ester hydrochloride | L-NNA, Nω-nitro-L-arginine | Arg, (S)-2-Amino-5-guanidinopentanoic acid |

| Molecular Formula | C₇H₁₅N₅O₄ · HCl[1] | C₆H₁₃N₅O₄ | C₆H₁₄N₄O₂ |

| Molecular Weight | 269.69 g/mol [1] | 219.20 g/mol | 174.20 g/mol |

| CAS Number | 51298-62-5[1] | 2149-70-4 | 74-79-3 |

| Appearance | White to off-white crystalline powder[2] | White powder | White crystals or crystalline powder |

| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2) (~30 mg/mL), Methanol (~10 mg/mL), and DMSO (~5 mg/mL)[2][3] | Poorly soluble in water at neutral pH | Soluble in water (149 g/L at 20°C) |

| Storage | Store at -20°C[2][3] | Store at -20°C | Store at room temperature |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound functions as a pro-drug, readily hydrolyzed by cellular esterases to its active form, L-NOARG.[4] L-NOARG acts as a competitive inhibitor of nitric oxide synthase (NOS) by binding to the L-arginine binding site on the enzyme. This binding prevents the conversion of L-arginine to L-citrulline and nitric oxide.

L-NOARG is a non-selective inhibitor of all three major NOS isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and synaptic plasticity.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense and inflammation.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.

The inhibitory potency of L-NAME (after conversion to L-NOARG) varies across the different NOS isoforms, as indicated by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀).

| Inhibitor | Target | Ki | IC₅₀ |

| L-NAME (as L-NOARG) | nNOS (bovine) | 15 nM[5] | - |

| L-NAME (as L-NOARG) | eNOS (human) | 39 nM[5] | - |

| L-NAME (as L-NOARG) | iNOS (murine) | 4.4 µM[5] | - |

| L-NAME (freshly dissolved) | Purified brain NOS | - | 70 µM[6][7] |

| L-NOARG | Purified brain NOS | - | 1.4 µM[6][7] |

| L-NAME | cGMP formation in endothelial cells | - | 3.1 µM (in the presence of 30 µM arginine)[4] |

| L-NAME | Acetylcholine-induced vasodilation in rat aorta rings | - | 0.54 µM[4] |

It is important to note that freshly dissolved L-NAME is a significantly less potent inhibitor of NOS compared to L-NOARG.[6][7] The inhibitory potency of L-NAME solutions increases over time as it hydrolyzes to L-NOARG, a process that is accelerated in biological matrices like plasma and whole blood.[7]

Signaling Pathway: The Nitric Oxide - cGMP Cascade

The primary signaling pathway through which nitric oxide exerts its effects is the NO-cGMP pathway. L-NAME and L-NOARG disrupt this pathway at its origin.

References

- 1. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. glpbio.com [glpbio.com]

- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving L-NAME Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of L-NAME hydrochloride solutions for in vivo research applications. NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a widely utilized non-selective inhibitor of nitric oxide synthase (NOS) enzymes, including endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) isoforms.[1][2] Its application in animal models is crucial for studying the physiological and pathophysiological roles of nitric oxide (NO), particularly in cardiovascular research where it is frequently used to induce hypertension.[1][3][4]

Proper dissolution and preparation of this compound are critical for ensuring experimental reproducibility and obtaining reliable results. This document outlines the solubility characteristics, recommended solvents, and a step-by-step protocol for preparing sterile, injectable solutions for in vivo administration.

Mechanism of Action: Inhibition of Nitric Oxide Synthase

L-NAME acts as a prodrug that, upon administration, is hydrolyzed to NG-nitro-L-arginine (L-NOARG), a more potent inhibitor of all three NOS isoforms.[2][5][6] This inhibition occurs through competition with the natural substrate, L-arginine, at the enzyme's active site. The inhibition of NOS leads to a systemic decrease in NO production, a key signaling molecule involved in vasodilation. The resulting vasoconstriction leads to an increase in systemic blood pressure, making L-NAME a valuable tool for inducing experimental hypertension. The inhibitory effect of L-NAME can be reversed by the administration of excess L-arginine.[1]

Caption: Signaling pathway of this compound in inhibiting nitric oxide synthesis.

Experimental Protocols

Solubility and Stability of this compound

This compound exhibits good solubility in aqueous solutions, which are ideal for in vivo administration. The use of organic solvents is generally not necessary or recommended for preparing simple injectable solutions. Sonication can be used to facilitate dissolution.[4][5][6][7]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| Water | 26.97 - 125[4][7][8][9] | 100 - 463.5[4][7][8] | Sonication may be required at higher concentrations.[4][6][7] |

| Saline (0.9% NaCl) | 30[1] | 111.24[1] | Recommended for preparing solutions for injection.[1] |

| PBS (pH 7.2) | 30 - 140[5][6][10] | ~111 - 519[5][6] | A suitable alternative to saline for injections. |

| DMSO | 26.97 - 100[6][7][8] | 100 - 370.8[6][7][8] | Generally not recommended for in vivo aqueous solutions due to potential physiological effects.[10] Some sources state it is insoluble.[1] |

| Ethanol | Insoluble[1] | Insoluble[1] | Not a suitable solvent. |

Storage of this compound Solutions:

| Storage Condition | Duration | Notes |

| Powder | 3 years at -20°C[1] | Store desiccated.[7] |

| Stock Solutions (-80°C) | 6 months - 1 year[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |

| Stock Solutions (-20°C) | 1 - 4 months[1][5][9] | Aliquot to prevent degradation.[1][5] |

| Aqueous Solutions | Use immediately; do not store for more than one day.[1][10] | Freshly prepared solutions are recommended for all experiments.[3][11] |

Protocol for Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a 10 mg/mL this compound solution in sterile saline, a commonly used concentration for in vivo studies. Adjustments to the concentration can be made based on the specific experimental requirements.

Materials:

-

This compound powder

-

Sterile, pyrogen-free 0.9% saline solution

-

Sterile 15 mL or 50 mL conical tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles

-

pH meter or pH strips (optional, for verification)

-

Sterile, sealed vials for storage (if aliquoting)

Procedure:

-

Calculate the required amount: Determine the total volume of L-NAME solution needed for the experiment. Calculate the mass of this compound required to achieve the desired final concentration (e.g., for 10 mL of a 10 mg/mL solution, 100 mg of this compound is needed).

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.

-

Add the solvent: Add the required volume of sterile 0.9% saline to the conical tube containing the this compound powder.

-

Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the solution for 5-10 minutes.[4][5][6][7] The resulting solution should be clear.[1][5][6]

-

pH verification (Optional but recommended): The pH of the final solution should be within a physiologically acceptable range (typically 7.0-7.4). This compound dissolved in saline will result in a slightly acidic solution. If necessary, the pH can be adjusted with sterile NaOH, although for most acute in vivo studies, this is not required. The potency of L-NAME increases at neutral or alkaline pH due to enhanced hydrolysis to L-NOARG.[2][3][6]

-

Sterile filtration: Draw the L-NAME solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination and ensure the sterility of the injectable solution.

-

Use and storage: It is highly recommended to use the freshly prepared solution immediately.[1][11] If the solution is not for immediate use, it should be stored at 2-8°C and used within 24 hours.[10] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is always preferred for in vivo experiments.[1][5][9]

Caption: Workflow for preparing this compound solution for in vivo studies.

In Vivo Administration

The route of administration for this compound can vary depending on the experimental design and animal model. Common routes include:

-

Intraperitoneal (i.p.) injection: A frequently used route for systemic administration.

-

Oral gavage: Suitable for chronic studies, though bioavailability may be a consideration.[3][4]

-

Intravenous (i.v.) injection: Provides immediate systemic delivery.[1][11]

The dosage of this compound must be carefully determined based on the animal species, the desired level of NOS inhibition, and the specific research question. It is recommended to consult relevant literature for established dosage regimens for a particular animal model and disease state.[4] A preliminary dose-response study may be necessary to determine the optimal dose for a specific experimental setup.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | NO Synthase | NOS | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | CAS:51298-62-5 | NO synthase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]

- 9. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. abmole.com [abmole.com]

Application Notes and Protocols: L-NAME Hydrochloride in Preeclampsia Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride, a non-selective nitric oxide synthase (NOS) inhibitor, to induce a preeclampsia-like phenotype in animal models. This model is a critical tool for investigating the pathophysiology of preeclampsia and for the preclinical evaluation of potential therapeutic agents.

Preeclampsia is a complex hypertensive disorder of pregnancy, characterized by new-onset hypertension and proteinuria after 20 weeks of gestation. The administration of L-NAME to pregnant animals effectively mimics key features of the human condition, including elevated blood pressure, proteinuria, fetal growth restriction, and placental abnormalities.[1][2] By inhibiting NOS, L-NAME reduces the production of nitric oxide (NO), a potent vasodilator crucial for maintaining normal blood pressure and vascular function during pregnancy.[3][4] This inhibition leads to vasoconstriction, endothelial dysfunction, and an inflammatory response, all of which are hallmarks of preeclampsia.[5][6]

Key Experimental Applications:

-

Induction of Preeclampsia-like Symptoms: The primary application of L-NAME is to reliably induce a hypertensive and proteinuric state in pregnant rodents, providing a consistent model for study.[7][8]

-

Pathophysiological Studies: This model allows for the investigation of the molecular mechanisms underlying preeclampsia, including the roles of endothelial dysfunction, oxidative stress, and inflammation.[9][10]

-

Therapeutic Agent Screening: The L-NAME-induced preeclampsia model is widely used to assess the efficacy of novel drugs and therapeutic strategies aimed at preventing or treating preeclampsia.

-

Long-term Cardiovascular Health Assessment: Researchers can utilize this model to study the long-term cardiovascular consequences for the mother after a preeclamptic pregnancy.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the L-NAME-induced preeclampsia model. These data highlight the typical dosages used and the resultant physiological and biochemical changes observed in rodent models.

Table 1: L-NAME Dosage and Administration in Rodent Models of Preeclampsia

| Animal Model | L-NAME Hydrochloride Dose | Route of Administration | Gestational Day (GD) of Administration | Reference |

| Sprague-Dawley Rat | 40, 75, or 125 mg/kg/day | Not specified | Starting GD 9 or 10 | [7] |

| Sprague-Dawley Rat | 75 mg/kg/day | Not specified | Not specified | [8] |

| Wistar Rat | 25, 50, or 75 mg/kg/day | Not specified | GD 4 to 19 | [2] |

| BALB/c Mouse | 4.464 mg/30g BW/day | Oral | Starting after GD 5 | [4][6] |

| CBA x C57BL/6 Mouse | Not specified | Subcutaneous injection | Not specified | [3] |

Table 2: Physiological and Fetal Outcomes in L-NAME-Induced Preeclampsia Models

| Parameter | Animal Model | L-NAME Treatment Group | Control Group | % Change | Reference |

| Systolic Blood Pressure | Sprague-Dawley Rat | Significantly higher | Normal | - | [8] |

| 24-h Urinary Protein | Sprague-Dawley Rat | Significantly higher | Normal | - | [7] |

| Placental Weight | Mouse | Significantly reduced | Normal | - | [1] |

| Fetal Crown-to-Rump Length | Mouse | Significantly reduced | Normal | - | [1] |

| Fetal Birthweight | Mouse | Significantly reduced | Normal | - | [1] |

| Placental Weight | Wistar Rat (75 mg/kg) | Significantly smaller | Normal | - | [2] |

| Fetal Weight | Wistar Rat (75 mg/kg) | Significantly decreased | Normal | - | [2] |

Table 3: Biomarker Modulation in L-NAME-Induced Preeclampsia Models

| Biomarker | Animal Model | Effect of L-NAME | Reference |

| sFlt-1 (soluble fms-like tyrosine kinase-1) | Mouse | Increased | [1] |

| ET-1 (endothelin-1) | Mouse | Increased | [1] |

| CRP (C-reactive protein) | Mouse | Increased | [1] |

| Malondialdehyde (MDA) | Sprague-Dawley Rat | Increased | [7] |

| 8-iso-PFG2α | Sprague-Dawley Rat | Increased | [7] |

| SERPINA5 | Sprague-Dawley Rat | Increased | [8] |

| HIF1α (placental) | Wistar Rat | Decreased | [2] |

| eNOS (plasma) | Wistar Rat | Not specified | [2] |

| IL-1β | BALB/c Mouse | Increased | [4][6] |

| TGF-β | BALB/c Mouse | Reduced | [4][6] |

Experimental Protocols

Protocol 1: Induction of Preeclampsia-like Symptoms in Sprague-Dawley Rats

This protocol is adapted from studies demonstrating the induction of hypertension and proteinuria in pregnant rats.[7][8]

Materials:

-

Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride

-

Sterile saline or distilled water for dissolution

-

Sprague-Dawley pregnant rats (timed pregnancy)

-

Animal balance

-

Gavage needles or equipment for subcutaneous injection

-

Metabolic cages for urine collection

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography)

-

Proteinuria assessment kit (e.g., albumin-to-creatinine ratio)

Procedure:

-

Animal Acclimatization: Upon arrival, allow pregnant Sprague-Dawley rats to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

L-NAME Preparation: Prepare a fresh solution of this compound daily by dissolving it in sterile saline or distilled water. The concentration should be calculated based on the desired dose (e.g., 75 mg/kg/day) and the average weight of the rats.

-

L-NAME Administration:

-

Timing: Begin administration on gestational day (GD) 9 or 10 and continue until the end of the experiment (e.g., GD 20).

-

Route: Administer the L-NAME solution once daily via oral gavage or subcutaneous injection. Ensure consistent timing of administration each day.

-

-

Monitoring of Preeclampsia-like Symptoms:

-

Blood Pressure: Measure systolic blood pressure every 2-3 days using a tail-cuff plethysmography system. Allow the rats to acclimate to the restraining device before taking measurements to minimize stress-induced hypertension.

-

Proteinuria: House the rats in metabolic cages for 24-hour urine collection at baseline (before L-NAME administration) and at specified time points during gestation (e.g., GD 14, 17, 20). Analyze the urine for protein or albumin and creatinine levels to determine the albumin-to-creatinine ratio.

-

-

Endpoint Analysis: On the designated experimental endpoint (e.g., GD 20), euthanize the animals and collect maternal blood, placentas, and fetuses for further analysis.

-

Maternal Blood: Analyze for biomarkers such as sFlt-1, PLGF, and inflammatory cytokines.

-

Placentas and Fetuses: Weigh and measure the placentas and fetuses to assess for growth restriction. Placental tissue can be used for histological analysis or molecular studies.

-

Signaling Pathways and Experimental Workflows

Diagram 1: L-NAME-Induced Signaling Cascade in Preeclampsia Models

Caption: L-NAME inhibits NOS, leading to reduced NO, vasoconstriction, and endothelial dysfunction, which in turn promotes a pro-inflammatory and oxidative state, culminating in a preeclampsia-like phenotype.

Diagram 2: Experimental Workflow for L-NAME Preeclampsia Model